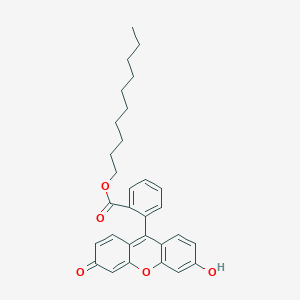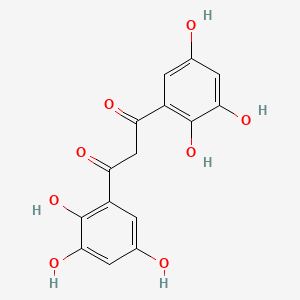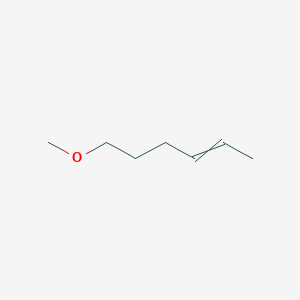
Acetic acid;heptadec-1-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid; heptadec-1-en-1-ol is an organic compound that combines the properties of acetic acid and heptadec-1-en-1-ol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. Heptadec-1-en-1-ol is a long-chain unsaturated alcohol. The combination of these two components results in a compound with unique chemical and physical properties, making it valuable in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid; heptadec-1-en-1-ol typically involves the esterification reaction between acetic acid and heptadec-1-en-1-ol. This reaction is catalyzed by a mineral acid such as sulfuric acid. The general reaction is as follows: [ \text{CH}3\text{COOH} + \text{C}{17}\text{H}{33}\text{OH} \rightarrow \text{CH}3\text{COO}\text{C}{17}\text{H}{33} + \text{H}_2\text{O} ] This reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product.
Industrial Production Methods: Industrial production of acetic acid; heptadec-1-en-1-ol involves large-scale esterification processes. The reactants are mixed in a reactor with a catalyst, and the reaction mixture is heated to the desired temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Oxidation: Acetic acid; heptadec-1-en-1-ol can undergo oxidation reactions, where the alcohol group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new esters or amides.
Applications De Recherche Scientifique
Acetic acid; heptadec-1-en-1-ol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a component in the formulation of biological assays.
Medicine: Investigated for its potential antimicrobial properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of acetic acid; heptadec-1-en-1-ol involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also act as a substrate for esterases, leading to the release of acetic acid and heptadec-1-en-1-ol, which can further participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
Heptadec-1-en-1-ol: A long-chain unsaturated alcohol with similar physical properties but lacks the acidic component.
Acetic Acid: A simple carboxylic acid with strong acidic properties but lacks the long-chain alcohol component.
Uniqueness: Acetic acid; heptadec-1-en-1-ol is unique due to its combination of a long-chain unsaturated alcohol and a carboxylic acid. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
Propriétés
Numéro CAS |
125301-09-9 |
|---|---|
Formule moléculaire |
C19H38O3 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
acetic acid;heptadec-1-en-1-ol |
InChI |
InChI=1S/C17H34O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18;1-2(3)4/h16-18H,2-15H2,1H3;1H3,(H,3,4) |
Clé InChI |
KTEHANLUUUMPEV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC=CO.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


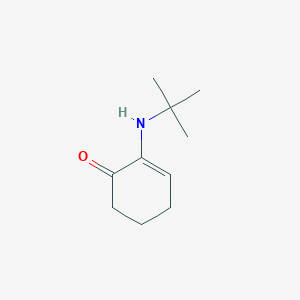
![[6-Chloro-2-(ethoxycarbonyl)-1H-indol-3-yl]acetic acid](/img/structure/B14284044.png)

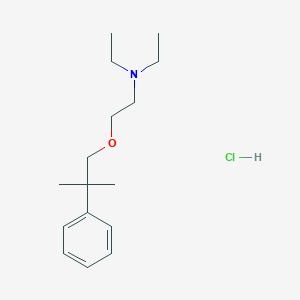

![(2E)-2-[(2-Amino-5-methylphenyl)imino]propanoic acid](/img/structure/B14284065.png)
![Acetic acid;[5-(1,3-dioxolan-2-yl)furan-2-yl]methanol](/img/structure/B14284070.png)
![3-Chloro-4-[2-(4-hydroxyphenyl)ethyl]phenol](/img/structure/B14284073.png)
![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
![4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14284103.png)
